molecular formula C14H16N2OS2 B6042259 4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one

4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one

Cat. No.: B6042259
M. Wt: 292.4 g/mol
InChI Key: QEZDQMPBWYGTDW-UHFFFAOYSA-N
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Description

4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one is a complex organic compound featuring a pyrimidinone core with methyl and phenylsulfanylpropylsulfanyl substituents

Properties

IUPAC Name

4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-11-10-13(17)16-14(15-11)19-9-5-8-18-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZDQMPBWYGTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the methyl and phenylsulfanylpropylsulfanyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine.

    Substitution: The methyl and phenylsulfanylpropylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(phenylsulfanyl)-1H-pyrimidin-6-one
  • 4-methyl-2-(3-phenylsulfanylpropyl)-1H-pyrimidin-6-one

Uniqueness

4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one stands out due to the presence of both methyl and phenylsulfanylpropylsulfanyl groups, which confer unique chemical and biological properties

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